JAK Isoform Selectivity: JAK2-IN-6 vs. JAK2-IN-7 vs. Pan-JAK Inhibitors
JAK2-IN-6 (target compound) inhibits JAK2 with an IC50 of 22.86 μg/mL and shows no activity against JAK1 or JAK3 at tested concentrations . In contrast, the structurally related analog JAK2-IN-7 exhibits IC50 values of 3 nM (cellular JAK2), 11.7 nM (SET-2), and 41 nM (Ba/F3V617F), representing a >1000-fold difference in potency but lacking published JAK1/JAK3 selectivity data at equivalent concentrations . Pan-JAK inhibitors such as Tofacitinib inhibit JAK1, JAK2, and JAK3 with IC50 values in the low nanomolar range, precluding pathway-specific studies [1].
| Evidence Dimension | JAK isoform selectivity profile (IC50 and activity) |
|---|---|
| Target Compound Data | JAK2 IC50 = 22.86 μg/mL; JAK1 and JAK3: no activity detected |
| Comparator Or Baseline | JAK2-IN-7: JAK2 IC50 = 0.003–0.041 μM (cellular and Ba/F3 models); JAK1/JAK3 selectivity not reported. Tofacitinib: JAK1/JAK2/JAK3 IC50 all < 10 nM. |
| Quantified Difference | Selectivity window for target compound: JAK2 inhibition with undetectable JAK1/JAK3 activity vs. pan-inhibition for Tofacitinib; potency is ~7600-fold lower than JAK2-IN-7 but with confirmed JAK1/JAK3 inactivity. |
| Conditions | JAK2-IN-6: enzymatic assay (recombinant JAK2). JAK2-IN-7: cellular JAK2, SET-2, and Ba/F3V617F cell-based assays. Tofacitinib: enzymatic kinase assays. |
Why This Matters
For researchers requiring JAK2-specific pathway dissection without confounding JAK1/JAK3 inhibition, JAK2-IN-6 provides a confirmed selectivity profile that pan-JAK inhibitors and less-characterized analogs cannot guarantee.
- [1] Meyer DM, et al. Anti-inflammatory activity and neutrophil reductions mediated by the JAK1/JAK3 inhibitor, CP-690,550, in rat adjuvant-induced arthritis. J Inflamm (Lond). 2010;7:41. Tofacitinib JAK1/JAK2/JAK3 IC50 < 10 nM. View Source
